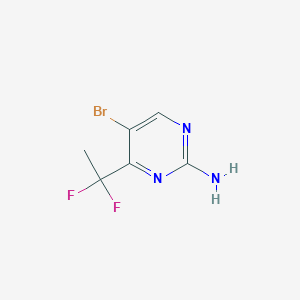

5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine

Description

5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine is a pyrimidine derivative featuring a bromine atom at position 5 and a 1,1-difluoroethyl group at position 2. This compound is cataloged as a building block in synthetic chemistry (Enamine Ltd, 2020) with a molecular weight of 286.13 g/mol . Pyrimidines are central to pharmaceutical and agrochemical research due to their bioisosteric properties and versatility in drug design. The 1,1-difluoroethyl group introduces steric bulk and electron-withdrawing effects, which can modulate solubility, metabolic stability, and target binding compared to other substituents.

Properties

IUPAC Name |

5-bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF2N3/c1-6(8,9)4-3(7)2-11-5(10)12-4/h2H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMWACLTXVRPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1Br)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine typically involves the bromination of 4-(1,1-difluoroethyl)pyrimidin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrimidine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of different pyrimidine analogs.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed:

Substitution Reactions: Formation of substituted pyrimidine derivatives.

Oxidation Reactions: Formation of oxidized pyrimidine compounds.

Reduction Reactions: Formation of reduced pyrimidine analogs.

Scientific Research Applications

Chemistry: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pyrimidine derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine-based molecules. It helps in understanding the interactions between pyrimidine derivatives and biological targets, such as enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases. Researchers study its mechanism of action and its effects on cellular pathways.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific cellular pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Electronic and Steric Properties

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

- Substituent : Trifluoromethyl (CF₃) at position 3.

- Molecular Weight : 256.02 g/mol .

- Key Differences : The CF₃ group is smaller and more electronegative than 1,1-difluoroethyl, leading to stronger electron-withdrawing effects. This enhances electrophilic reactivity at the pyrimidine ring but reduces steric hindrance .

- Applications : Used in industrial and scientific research, particularly in fluorinated drug candidates .

5-Bromo-4-(methylsulfanyl)pyrimidin-2-amine

- Substituent : Methylsulfanyl (SCH₃) at position 4.

- Molecular Weight : 220.09 g/mol .

- Key Differences : The SCH₃ group is electron-donating and less polar than fluorine-containing groups. This increases nucleophilic character at the pyrimidine ring and may improve bioavailability in hydrophobic environments .

5-Bromo-4-methoxypyrimidin-2-amine

- Substituent : Methoxy (OCH₃) at position 4.

- Molecular Weight : 218.04 g/mol (estimated).

- Key Differences : The OCH₃ group is strongly electron-donating, which stabilizes the pyrimidine ring via resonance. This contrasts with the electron-deficient environment created by 1,1-difluoroethyl .

5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine

- Substituent : 4-Fluorophenyl at position 4.

- Molecular Weight : 268.11 g/mol .

- Key Differences : The aromatic fluorophenyl group enables π-π stacking interactions in protein binding sites, a feature absent in aliphatic 1,1-difluoroethyl derivatives. This compound has been explored in kinase inhibitors .

5-Bromo-N,N-dimethylpyrimidin-2-amine

Crystallographic and Structural Data

- Crystal Packing : Pyrimidine derivatives often form planar structures with intermolecular hydrogen bonds. For instance, 5-bromo-2-chloropyrimidin-4-amine exhibits a two-dimensional network via N–H···N interactions .

- Planarity : The pyrimidine ring in the target compound is expected to be planar (r.m.s. deviation < 0.1 Å), similar to related structures .

Tabulated Comparison of Key Compounds

| Compound Name | Substituent (Position 4) | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine | 1,1-Difluoroethyl | 286.13 | High steric bulk, moderate polarity | Building block for fluorinated drugs |

| 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | Trifluoromethyl | 256.02 | Strong electron-withdrawing, low steric | Industrial research |

| 5-Bromo-4-(methylsulfanyl)pyrimidin-2-amine | Methylsulfanyl | 220.09 | Electron-donating, hydrophobic | Agrochemical intermediates |

| 5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine | 4-Fluorophenyl | 268.11 | Aromatic π-π interactions | Kinase inhibitor candidates |

Biological Activity

5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanism of action, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a difluoroethyl group at the 4-position of the pyrimidine ring. This unique structure contributes to its distinctive chemical and biological properties, making it a valuable compound for various research applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to inhibition or activation of various cellular pathways. Notably, it has been investigated for its effects on cancer cell lines and infectious disease models.

Structure-Activity Relationships (SAR)

Research on SAR has highlighted the importance of substituents on the pyrimidine ring in influencing biological activity. For example:

- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may improve binding affinity to biological targets.

- Difluoroethyl Group : This group is crucial for the compound's unique reactivity and selectivity towards certain enzymes.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes its potency compared to standard chemotherapeutics:

The compound demonstrated a superior selectivity index in MCF-7 cells compared to traditional treatments, indicating its potential as a novel therapeutic agent.

Anti-Infective Activity

In addition to its anticancer properties, this compound has been explored for its anti-infective potential. Research indicates that it can inhibit the dihydroorotate dehydrogenase (DHODH) enzyme in Plasmodium species, which is critical for malaria treatment:

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 50 | P. falciparum DHODH |

| DSM265 | 10 | P. falciparum DHODH |

This highlights the compound's potential as a lead candidate for developing new anti-malarial drugs.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, with an observed increase in apoptotic markers (caspase activation) in treated tissues.

Case Study 2: Malaria Treatment

Another study focused on the compound's efficacy against malaria in SCID mouse models infected with P. falciparum. The results showed that oral administration led to sustained plasma levels and significant reductions in parasitemia, suggesting its viability as a therapeutic option.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine in academic settings?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : The bromine atom at the 5-position of the pyrimidine ring can be introduced using brominating agents like PBr₃ or NBS. The 1,1-difluoroethyl group is often added via alkylation or fluorination of a precursor (e.g., using ClCF₂CH₃ followed by fluorination with DAST) .

- Cross-coupling : Suzuki-Miyaura coupling may be employed to introduce aryl/heteroaryl groups at specific positions, leveraging the bromine as a reactive site .

Q. How is the compound characterized to confirm its structural identity?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, with fluorine-19 NMR (¹⁹F NMR) critical for verifying the difluoroethyl group .

- X-ray crystallography : Single-crystal diffraction resolves the 3D structure. Software like SHELXL (part of the SHELX suite) refines atomic positions and thermal parameters, ensuring accurate bond-length/angle measurements .

- Mass spectrometry : HRMS confirms molecular weight and isotopic patterns .

Q. What are the key structural features influencing reactivity?

- Methodological Answer :

- Bromine at C5 : Acts as a leaving group for substitution reactions (e.g., SNAr) or cross-coupling (e.g., Suzuki) .

- Difluoroethyl group at C4 : The electron-withdrawing effect of fluorine atoms modulates ring electronics, enhancing electrophilic substitution at C2 or C6 positions .

- Amino group at C2 : Participates in hydrogen bonding, influencing solubility and crystal packing .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying catalytic conditions?

- Methodological Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) for cross-coupling efficiency. For fluorination, evaluate reagents like Selectfluor or DAST .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene or THF may stabilize organometallic intermediates .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during halogenation, while higher temperatures (80–120°C) accelerate coupling steps .

Q. How to resolve contradictions between computational predictions and experimental structural data?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare computed bond lengths/angles (using Gaussian or ORCA) with X-ray data to identify discrepancies in substituent effects .

- Crystallographic refinement : Use SHELXL to adjust thermal parameters and occupancy rates, especially if disorder is observed in the difluoroethyl group .

- Multi-technique validation : Correlate NMR chemical shifts with DFT-predicted isotropic shielding constants (e.g., via GIAO method) .

Q. What methodological considerations are critical for X-ray crystallography of halogenated pyrimidines?

- Methodological Answer :

- Crystal growth : Use slow evaporation in solvents like DCM/hexane to obtain high-quality crystals. Halogen atoms (Br, F) enhance X-ray scattering, improving resolution .

- Data collection : Optimize exposure time to mitigate radiation damage. Use low-temperature (100 K) setups to reduce thermal motion .

- Refinement strategies : Apply restraints for fluorine atoms (due to high thermal motion) and validate using R-factor and electron density maps (e.g., via Olex2 or SHELXLE) .

Q. How to verify compound identity and purity when vendor-provided analytical data are limited?

- Methodological Answer :

- In-house validation : Perform elemental analysis (CHNS), complemented by ¹H/¹³C NMR to confirm >95% purity .

- Independent synthesis : Prepare a small batch via published routes (e.g., Enamine Ltd.’s protocols) and compare spectral data .

- Chromatography : Use HPLC with UV/vis detection to identify impurities; tandem MS/MS clarifies fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.